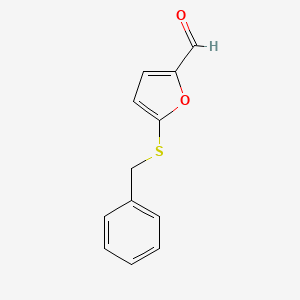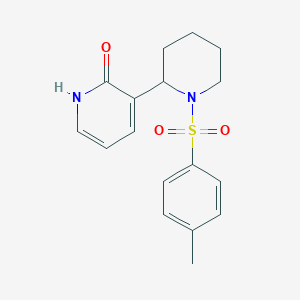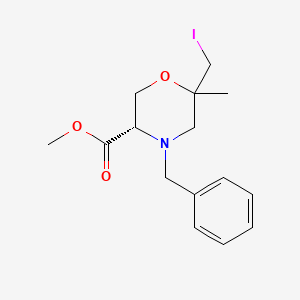
Sodium;4-chlorophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 4-chloro-, sodium salt (1:1) is a chemical compound with the molecular formula C6H4ClNaO. It is commonly known as sodium 4-chlorophenolate. This compound is a derivative of phenol, where a chlorine atom is substituted at the para position, and the phenol is converted to its sodium salt form. It is used in various industrial and research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Phenol, 4-chloro-, sodium salt (1:1) can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorophenol with sodium hydroxide. The reaction typically occurs under elevated temperatures and pressures to facilitate the formation of the sodium salt. The general reaction is as follows:
C6H4ClOH+NaOH→C6H4ClONa+H2O
Industrial Production Methods
In industrial settings, the production of sodium 4-chlorophenolate often involves the fusion of 4-chlorophenol with sodium hydroxide at high temperatures (around 623K) and pressures (approximately 320 atm). This method ensures a high yield of the desired product .
化学反应分析
Types of Reactions
Phenol, 4-chloro-, sodium salt (1:1) undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the chlorine atom.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to different products.
Esterification: Reacting with acyl chlorides or anhydrides can form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Strong nucleophiles such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenols.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced phenolic compounds
科学研究应用
Phenol, 4-chloro-, sodium salt (1:1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of other substituted phenols.
Biology: Employed in biochemical assays and as a disinfectant due to its antimicrobial properties.
Medicine: Investigated for potential therapeutic uses, including as an antiseptic.
Industry: Utilized in the production of dyes, resins, and other chemical intermediates
作用机制
The mechanism of action of phenol, 4-chloro-, sodium salt (1:1) primarily involves its ability to undergo nucleophilic aromatic substitution. The chlorine atom’s electron-withdrawing effect makes the aromatic ring more susceptible to nucleophilic attack. This leads to the formation of a Meisenheimer complex, which then eliminates the leaving group (chloride ion) to form the substituted product .
相似化合物的比较
Similar Compounds
- Phenol, 2-chloro-, sodium salt (1:1)
- Phenol, 3-chloro-, sodium salt (1:1)
- Phenol, 4-bromo-, sodium salt (1:1)
Uniqueness
Phenol, 4-chloro-, sodium salt (1:1) is unique due to the specific positioning of the chlorine atom at the para position, which significantly influences its reactivity and chemical properties. Compared to its ortho and meta counterparts, the para-substituted compound exhibits different reactivity patterns in nucleophilic substitution reactions .
属性
分子式 |
C6H5ClNaO+ |
|---|---|
分子量 |
151.54 g/mol |
IUPAC 名称 |
sodium;4-chlorophenol |
InChI |
InChI=1S/C6H5ClO.Na/c7-5-1-3-6(8)4-2-5;/h1-4,8H;/q;+1 |
InChI 键 |
CFPLEOLETMZLIB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1O)Cl.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Bis[1-amino-3-(furan-2-yl)propyl] oxalate](/img/structure/B11819039.png)
![N,N-bis[(1R)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11819054.png)








![3-Pyridinecarboxaldehyde, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-5-(1-propen-1-yl)-](/img/structure/B11819104.png)
